![molecular formula C16H16N2S B2967920 N-(4-methylbenzyl)-4H-3,1-benzothiazin-2-amine CAS No. 338396-02-4](/img/structure/B2967920.png)
N-(4-methylbenzyl)-4H-3,1-benzothiazin-2-amine
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Description
N-(4-methylbenzyl)-4H-3,1-benzothiazin-2-amine, also known as Methylthioninium chloride or Methylene blue, is a synthetic organic compound that is widely used in scientific research. It is a heterocyclic aromatic compound that has a blue-green color and is soluble in water. This compound is used in a variety of applications, including as a dye, a redox indicator, and a medication.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis and chemical reactions of derivatives related to N-(4-methylbenzyl)-4H-3,1-benzothiazin-2-amine have been extensively studied. For instance, the treatment of 2-aminobenzyl amine with sulfamide leads to the formation of cyclic and bicyclic sulfamides, demonstrating the compound's versatility in chemical transformations (Knollmüller, 1971).
Biological Activities and Applications
Novel 2-(4-aminophenyl)benzothiazoles, related to the compound of interest, possess selective and potent antitumor properties. These findings are crucial for developing new antitumor agents, highlighting the potential therapeutic applications of benzothiazole derivatives (Bradshaw et al., 2002).
Certain derivatives have shown anticonvulsant activity, further illustrating the diverse biological applications of benzothiazole compounds. This suggests their potential in developing treatments for neurological disorders (Clark et al., 1984).
Material Science and Other Applications
- In the field of materials science, benzothiazole derivatives have been explored for their potential in creating new materials. For example, the catalytic fixation of CO2 onto amines using thiazolium carbene-based catalysts derived from vitamin B1, shows the versatility of benzothiazole-based compounds beyond biological applications (Das et al., 2016).
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-1,4-dihydro-3,1-benzothiazin-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-12-6-8-13(9-7-12)10-17-16-18-15-5-3-2-4-14(15)11-19-16/h2-9H,10-11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUREMXPFYRLHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN=C2NC3=CC=CC=C3CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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